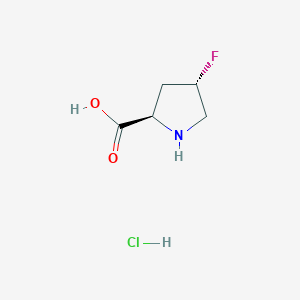(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride
CAS No.: 1143504-73-7
Cat. No.: VC2707330
Molecular Formula: C5H9ClFNO2
Molecular Weight: 169.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1143504-73-7 |
|---|---|
| Molecular Formula | C5H9ClFNO2 |
| Molecular Weight | 169.58 g/mol |
| IUPAC Name | (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C5H8FNO2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H/t3-,4+;/m0./s1 |
| Standard InChI Key | UCWWFZQRLUCRFQ-RFKZQXLXSA-N |
| Isomeric SMILES | C1[C@@H](CN[C@H]1C(=O)O)F.Cl |
| SMILES | C1C(CNC1C(=O)O)F.Cl |
| Canonical SMILES | C1C(CNC1C(=O)O)F.Cl |
Introduction
Chemical Identity and Physical Properties
Structural Characteristics
(2R,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride features a five-membered pyrrolidine ring with defined stereochemistry at the 2 and 4 positions. The compound contains a fluorine atom at the 4-position with S-configuration and a carboxylic acid group at the 2-position with R-configuration. The hydrochloride salt form enhances its solubility and stability characteristics in various solvents, particularly in aqueous solutions and biological systems.
Identification Parameters
The compound is precisely identified through several chemical identifiers that allow for unambiguous recognition in scientific literature and chemical databases.
| Parameter | Value |
|---|---|
| CAS Registry Number | 1648910-82-0 |
| Molecular Formula | C₅H₉ClFNO₂ |
| Molecular Weight | 169.58 g/mol |
| IUPAC Name | (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride |
Stereochemical Significance
Synthesis Methodologies
General Synthetic Approaches
Applications in Medicinal Chemistry and Drug Development
Role as a Building Block
(2R,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride serves as a valuable building block in medicinal chemistry, particularly in the design and synthesis of peptide-based drug candidates and small molecule therapeutics. Its well-defined stereochemistry allows for precise incorporation into more complex structures with predictable three-dimensional arrangements.
Advantages of Fluorine Incorporation
The strategic incorporation of fluorine in pharmaceutical compounds offers several advantages that contribute to the significance of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride in drug development:
| Benefit of Fluorination | Mechanism of Action |
|---|---|
| Enhanced Metabolic Stability | C-F bonds resist enzymatic degradation |
| Improved Lipophilicity | Modulation of partition coefficient |
| Increased Binding Affinity | Electronic effects influence protein interactions |
| Enhanced Bioavailability | Combination of improved stability and optimized lipophilicity |
Incorporation in Peptide Design
The compound can be integrated into peptide structures, where it may induce specific conformational constraints due to the fluorine substituent. These constraints can lead to enhanced stability against proteolytic degradation and improved target selectivity. The stereochemical configuration at positions 2 and 4 provides opportunities for fine-tuning the three-dimensional structure of peptide-based drug candidates.
Structure-Activity Relationships
Conformational Analysis
Future Research Directions
Expanding Synthetic Applications
Future research may focus on developing more efficient and scalable synthetic routes to (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride, potentially enabling its broader use in pharmaceutical development and other applications.
Novel Therapeutic Applications
Continued investigation into the incorporation of this compound into drug candidates may reveal new therapeutic opportunities across various disease areas. The unique structural features and conformational properties of this fluorinated amino acid derivative may lead to novel compounds with improved pharmacokinetic profiles and enhanced target interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume